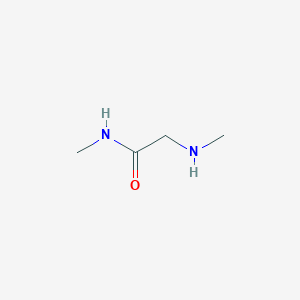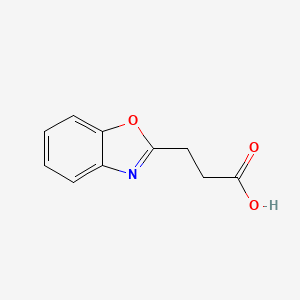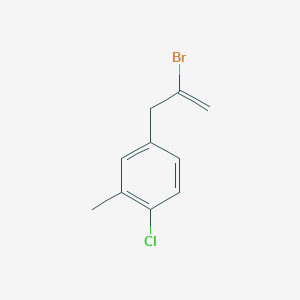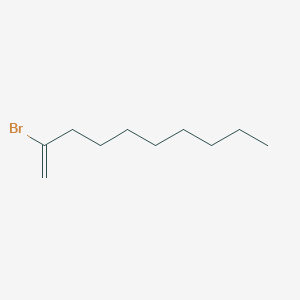
N-(3-bromophényl)carbamate de tert-butyle
Vue d'ensemble
Description
Tert-butyl N-(3-bromophenyl)carbamate is an organic compound with the chemical formula C11H14BrNO2. It is a derivative of N-tert-butoxycarbonyl protecting group and 3-bromoaniline. This compound is commonly used in organic synthesis as a chemical reagent and can serve as a substrate or intermediate in various chemical reactions .
Applications De Recherche Scientifique
Tert-butyl N-(3-bromophenyl)carbamate has various applications in scientific research, including:
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Analyse Biochimique
Biochemical Properties
Tert-butyl N-(3-bromophenyl)carbamate plays a significant role in biochemical reactions, particularly in organic synthesis. It is used as a substrate or intermediate in various chemical reactions. The compound interacts with enzymes and proteins involved in these reactions, such as those participating in Suzuki coupling reactions. The Boc protecting group in tert-butyl N-(3-bromophenyl)carbamate allows it to serve as an ideal substrate for these reactions, facilitating the formation of biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .
Cellular Effects
Tert-butyl N-(3-bromophenyl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cell function. For instance, it may affect the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of tert-butyl N-(3-bromophenyl)carbamate involves its interaction with biomolecules at the molecular level. The compound’s Boc protecting group allows it to bind with specific enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(3-bromophenyl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade over time, leading to changes in its effects on cellular function. Long-term studies in in vitro or in vivo settings have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation .
Dosage Effects in Animal Models
The effects of tert-butyl N-(3-bromophenyl)carbamate vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Toxic or adverse effects may be observed at high doses, indicating a threshold effect. It is important to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial effects .
Metabolic Pathways
Tert-butyl N-(3-bromophenyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s Boc protecting group allows it to participate in reactions that affect metabolic flux and metabolite levels. For example, it may interact with enzymes involved in the synthesis and degradation of specific metabolites, thereby influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, tert-butyl N-(3-bromophenyl)carbamate is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments. The compound’s Boc protecting group may facilitate its transport and distribution, allowing it to reach its target sites within cells .
Subcellular Localization
The subcellular localization of tert-butyl N-(3-bromophenyl)carbamate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria or endoplasmic reticulum, where it can interact with specific enzymes and proteins .
Méthodes De Préparation
The preparation of tert-butyl N-(3-bromophenyl)carbamate typically involves the reaction of 3-bromoaniline with tert-butylchloroformate. This reaction is generally carried out at ambient temperature and requires the use of an appropriate solvent and catalyst . The reaction conditions are mild, making it a convenient method for synthesizing this compound.
Analyse Des Réactions Chimiques
Tert-butyl N-(3-bromophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with aryl halides.
Common reagents and conditions used in these reactions include palladium catalysts, cesium carbonate as a base, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific reactants and conditions used.
Mécanisme D'action
The mechanism by which tert-butyl N-(3-bromophenyl)carbamate exerts its effects involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Comparaison Avec Des Composés Similaires
Tert-butyl N-(3-bromophenyl)carbamate can be compared with other similar compounds such as:
Tert-butyl N-(4-bromophenyl)carbamate: Similar in structure but with the bromine atom at the para position.
Tert-butyl N-(2-bromophenyl)carbamate: Similar in structure but with the bromine atom at the ortho position.
The uniqueness of tert-butyl N-(3-bromophenyl)carbamate lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Propriétés
IUPAC Name |
tert-butyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFBCTSISJDKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373792 | |
| Record name | tert-butyl N-(3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25216-74-4 | |
| Record name | tert-butyl N-(3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-3-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)



![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)








